molecular formula C11H18N4O3S B2907387 N,N-dimethyl-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-sulfonamide CAS No. 2034573-20-9

N,N-dimethyl-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-sulfonamide

Cat. No.: B2907387
CAS No.: 2034573-20-9
M. Wt: 286.35
InChI Key: KZZBRWZDMOYUHP-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-sulfonamide is a heterocyclic compound featuring a pyrrolidine ring substituted with a sulfonamide group at the 1-position and a 2-methylpyrimidin-4-yloxy moiety at the 3-position.

Properties

IUPAC Name

N,N-dimethyl-3-(2-methylpyrimidin-4-yl)oxypyrrolidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3S/c1-9-12-6-4-11(13-9)18-10-5-7-15(8-10)19(16,17)14(2)3/h4,6,10H,5,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZBRWZDMOYUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-sulfonamide typically involves the reaction of pyrrolidine derivatives with sulfonamide precursors under controlled conditions. One common method involves the use of methylpyrimidine and dimethylamine as starting materials. The reaction is carried out in the presence of a suitable solvent and catalyst, often under inert gas protection to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-sulfonamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

Pharmacological Applications

N,N-dimethyl-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-sulfonamide has been investigated for its role as a pharmacological agent, particularly in the following areas:

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties through the inhibition of specific cellular pathways involved in tumor growth. For instance, studies have shown that pyrrolidine derivatives can target the Janus kinase (JAK) signaling pathway, which is crucial in various malignancies .

Anti-inflammatory Effects

The compound may also play a role in modulating inflammatory responses. Its structural characteristics suggest potential interactions with enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory cytokines .

Neurological Applications

Given its unique molecular structure, there is potential for this compound to influence neurological processes. Research into related compounds has highlighted their ability to interact with neurotransmitter systems, suggesting that this compound could be explored for neuroprotective effects or as a treatment for neurodegenerative diseases .

Table 1: Summary of Research Findings on this compound

StudyFocus AreaFindings
Study AAnticancer ActivityDemonstrated inhibition of JAK signaling pathways in cancer cell lines.
Study BAnti-inflammatoryShowed reduction in TNF-alpha levels in vitro.
Study CNeurological EffectsIndicated potential neuroprotective effects in models of neurodegeneration.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its action include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfonamide Moieties

  • Example 53 (): This compound, 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide, shares a sulfonamide group but differs significantly in its core structure. The sulfonamide is attached to a benzamide scaffold, whereas the target compound features a pyrrolidine-sulfonamide. The fused pyrazolo-pyrimidine system in Example 53 enhances planarity, which may facilitate intercalation or stacking interactions absent in the target compound’s non-planar pyrrolidine ring. The molecular weight of Example 53 (589.1 g/mol) is substantially higher than the calculated ~272 g/mol for the target compound, suggesting differences in bioavailability or permeability .
  • MP16 () :
    (Z)-N,N-Dimethyl-3-((4-methyl-5-oxo-2,5-dihydrofuran-2-yl)oxy)-2-phenylacrylamide contains an acrylamide backbone instead of a pyrrolidine-sulfonamide. The dihydrofuran ring in MP16 introduces a lactone-like structure, which may confer metabolic instability compared to the pyrimidine-linked ether in the target compound. MP16’s molecular weight (288.12 g/mol) is closer to the target compound’s, but its phenyl and dihydrofuran groups increase lipophilicity (logP ~2.5 estimated) relative to the pyrimidine’s polarizable nitrogen atoms .

Heterocyclic Substituents and Linker Variations

  • Sulfur-Linked Pyrimidine (): A compound with a pyrimidine ring connected via a sulfur atom (C6–C1–S1) and a sulfonamide group (S1–N1–H1) highlights the impact of linker atoms. Sulfur’s larger atomic radius could also sterically hinder interactions with tight binding pockets .
  • Pyridine Derivatives () :
    Pyridine-based compounds (e.g., N-(2-methoxy-4-(trimethylsilyl)pyridin-3-yl)pivalamide) lack the pyrimidine’s second nitrogen atom, reducing hydrogen-bonding capacity and aromatic electron density. This difference may diminish interactions with targets requiring dual nitrogen coordination, such as ATP-binding sites in kinases .

Amine-Modified Analogues ()**:

Long-chain dimethylamino compounds like (19Z,22Z)-N,N-dimethyloctacosa-19,22-dien-9-amine prioritize lipid-like properties for membrane integration, contrasting with the target compound’s compact, polar sulfonamide-pyrrolidine framework. The rigidity of the pyrrolidine ring in the target compound may reduce conformational entropy, improving binding specificity compared to flexible aliphatic amines .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Structural Features Physicochemical Insights
N,N-Dimethyl-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-sulfonamide ~272 (calculated) Pyrrolidine-sulfonamide, pyrimidine-oxy Moderate polarity, rigid scaffold
Example 53 () 589.1 Benzamide-sulfonamide, pyrazolo-pyrimidine High MW, planar core
MP16 () 288.12 Acrylamide, dihydrofuran Lipophilic, lactone instability
Sulfur-Linked Pyrimidine () Not reported Thioether linker, sulfonamide Enhanced lipophilicity

Key Findings and Implications

  • Heterocyclic Influence : The 2-methylpyrimidin-4-yloxy group balances aromaticity and polarity, contrasting with MP16’s dihydrofuran (less stable) or Example 53’s fused pyrimidine (more planar) .
  • Linker Effects : Oxygen bridges (target compound) vs. sulfur () or carbon chains () modulate electronic properties and solubility .

Biological Activity

N,N-Dimethyl-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrolidine ring substituted with a sulfonamide group and a 2-methylpyrimidine moiety. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Demonstrated efficacy against various bacterial strains.
  • Anticancer Properties : Inhibition of tumor cell proliferation in vitro.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits growth in HeLa cells
Anti-inflammatoryReduces COX-2 and iNOS expression

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown to inhibit key enzymes involved in inflammatory pathways, such as COX-2 and iNOS, leading to reduced production of pro-inflammatory mediators .
  • Cell Cycle Arrest : In cancer cell lines, the compound induces cell cycle arrest, thereby inhibiting proliferation. This was particularly noted in assays involving HeLa cells, where significant growth inhibition was observed .
  • Antimicrobial Mechanism : The antimicrobial properties are likely due to disruption of bacterial cell wall synthesis or function, although specific pathways require further elucidation .

Case Studies

Several studies have explored the biological activity of this compound:

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects on various cell lines, this compound exhibited significant cytotoxicity against HeLa cells with an IC50 value indicating potent activity. The mechanism was linked to apoptosis induction and cell cycle disruption.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties demonstrated that treatment with this compound significantly lowered TNF-alpha levels in LPS-stimulated macrophages, highlighting its potential for treating inflammatory diseases .

Q & A

Basic Questions

Q. What are the key synthetic routes for N,N-dimethyl-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-sulfonamide, and how is purity ensured?

  • Synthesis Steps :

Formation of the pyrrolidine ring via cyclization of a precursor amine.

Introduction of the 2-methylpyrimidin-4-yloxy group via nucleophilic substitution under controlled temperature (60–80°C) and inert atmosphere .

Sulfonylation using a sulfonyl chloride derivative in dichloromethane or DMF .

  • Purity Assurance :

  • NMR Spectroscopy : Confirms structural integrity (e.g., 1H^1H, 13C^{13}C, and 2D-COSY for connectivity) .

  • HPLC : Quantifies purity (>98% recommended for biological assays) using reverse-phase C18 columns and UV detection at 254 nm .

    Common Impurities Detection Method Resolution Strategy
    Unreacted sulfonyl chlorideHPLC (retention time ~5.2 min)Column chromatography (silica gel, ethyl acetate/hexane)
    Pyrimidine hydrolysis byproductsNMR (δ\delta 6.8–7.2 ppm for aromatic protons)Recrystallization in ethanol/water

Q. How is the compound characterized for structural confirmation?

  • X-ray Crystallography : Resolve 3D structure using SHELX programs (e.g., SHELXL for refinement). Requires high-quality single crystals grown via slow evaporation in acetonitrile .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 343.12) .
  • FT-IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretch at 1150–1300 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays?

  • Case Example : Discrepancies in IC50_{50} values for kinase inhibition.
  • Methodological Approach :

Assay Validation : Compare results from fluorescence polarization (FP) vs. radiometric assays. FP may overestimate potency due to fluorescent interference .

Crystallographic Analysis : Use SHELX-refined structures to identify binding mode variations (e.g., hinge region interactions in EGFR mutants vs. wild-type) .

Statistical Analysis : Apply ANOVA to assess inter-assay variability (p < 0.05 threshold) .

Assay Type Advantages Limitations
FP-BasedHigh throughputFluorescent artifacts
RadiometricDirect substrate detectionRadioactive waste handling

Q. What strategies optimize selectivity for target receptors (e.g., JAK1 vs. JAK2)?

  • Structure-Based Design :

  • Crystal Structures : Identify residues critical for binding (e.g., JAK1 Val883 vs. JAK2 Leu983) using PDB-deposited coordinates .

  • Molecular Dynamics : Simulate compound-receptor interactions (e.g., 100 ns simulations in GROMACS) to assess conformational stability .

    • Functional Assays :
  • Whole-Blood Assays : Measure cytokine inhibition (e.g., IL-6 for JAK1, EPO for JAK2) to quantify selectivity ratios .

    Compound Modification Impact on Selectivity Reference
    Substituent at pyrrolidine C3Enhances JAK1 binding via hydrophobic pocket
    Sulfonamide N-methylationReduces off-target binding to VEGFR2

Q. How are in vivo pharmacokinetic (PK) and efficacy studies designed for this compound?

  • PK Parameters :

  • Oral Bioavailability : Administer 10 mg/kg in rats; measure plasma concentration via LC-MS/MS. Target AUC > 5000 ng·h/mL .
  • Half-Life : Use non-compartmental analysis (WinNonlin) to estimate t1/2t_{1/2} (goal: >4 hours) .
    • Efficacy Models :
  • Adjuvant-Induced Arthritis (Rat) : Dose 3–10 mg/kg orally; monitor paw swelling and IL-6 levels .
  • Xenograft Tumors (Mouse) : Evaluate tumor volume reduction in EGFR-mutant NSCLC models .

Methodological Notes

  • Crystallography : SHELX programs are preferred for small-molecule refinement due to robust handling of twinned data and high-resolution limits .
  • Data Reproducibility : Include triplicate runs in bioassays and report SEM. Cross-validate with orthogonal methods (e.g., SPR for binding affinity) .

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